BenchChemオンラインストアへようこそ!

methyl 4-({N-[(4-benzylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Prediction

This N-benzylpiperazine derivative offers a unique glycyl-urea bridge and methyl ester benzoate scaffold, ideal for CNS or intracellular target screening where permeability is paramount. Its defined hydrogen-bonding and steric profile supports specific binding hypothesis testing against antiulcer or β-catenin/BCL9 targets, where generic substitution cannot replicate interaction profiles.

Molecular Formula C22H26N4O4
Molecular Weight 410.5 g/mol
Cat. No. B10978009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({N-[(4-benzylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate
Molecular FormulaC22H26N4O4
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C22H26N4O4/c1-30-21(28)18-7-9-19(10-8-18)24-20(27)15-23-22(29)26-13-11-25(12-14-26)16-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,23,29)(H,24,27)
InChIKeyMQTGGEHXUKQYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-({N-[(4-benzylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate (CAS 1401602-90-1) for Research Procurement


Methyl 4-({N-[(4-benzylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate (CAS 1401602-90-1) is a synthetic small molecule with the formula C22H26N4O4 and molecular weight 410.5 g/mol . It belongs to a class of N-benzylpiperazine derivatives, characterized by a central glycyl-amino benzoate scaffold. The benzylpiperazine moiety is a privileged structure in medicinal chemistry, often explored for neurological and antiulcer activities in related compounds [1]. This specific derivative is cataloged in chemical databases as a research tool, though its unique biological profile relative to other in-class compounds remains largely undefined in public literature.

Differentiation Challenges for Methyl 4-({N-[(4-benzylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate Analogs


Interchangeability between in-class benzylpiperazine derivatives is not supported by existing data. The specific substitution pattern—a methyl ester on the benzoate ring linked via a glycyl-urea bridge to a 4-benzylpiperazine—creates a unique hydrogen-bonding and steric profile . Historical structure-activity relationship (SAR) studies on related 1-(aminocarbonylalkyl)-4-benzylpiperazines show that even small changes in the linker length and terminal group drastically alter antiulcer and cytoprotective potency [1]. Therefore, for a scientific user targeting a specific binding hypothesis, generic substitution with a differently substituted analog is unlikely to replicate the same interaction profile without equivalent quantitative validation.

Quantitative Evidence Guide for Methyl 4-({N-[(4-benzylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate


Structural Differentiation via Hydrogen Bond Acceptor/Donor Profile Against a Close Benzoate Analog

Compared to a direct analog where the methyl benzoate is replaced by a benzoic acid (e.g., 4-({N-[(4-benzylpiperazin-1-yl)carbonyl]glycyl}amino)benzoic acid), the target methyl ester shows a distinct hydrogen bond profile. The target compound is predicted to have zero hydrogen bond donors and eight hydrogen bond acceptors, versus one donor and eight acceptors for the acid analog . This loss of donor capacity alters membrane permeability potential and target engagement profiles.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Prediction

SAR Context from a Benzylpiperazine Antiulcer Series: Linker Length Impact on Activity

In a series of 1-(aminocarbonylalkyl)-4-benzylpiperazine derivatives evaluated for antiulcer activity, an optimal number of methylene groups between the carbonyl and piperazine ring was found to be crucial [1]. The target compound features a glycyl linker (–NH–CH2–CO–) which provides a specific spatial separation. Quantitative discriminant analysis showed that a small number of methylene groups is favorable, but activity drops when the linker is extended or replaced by bulkier motifs. This provides indirect evidence that the precise glycyl spacer in the target compound is a differentiated structural feature.

Gastroenterology Structure-Activity Relationship Cytoprotection

Potential Differentiation as a Beta-Catenin/BCL9 Inhibitor Scaffold

A patent (US 12,286,422) describes 4-substituted benzoylpiperazine-1-substituted carbonyls as inhibitors of the β-catenin/BCL9 protein-protein interaction for cancer treatment [1]. The target compound falls within the generic Markush structure but is not a specifically exemplified example. This suggests its potential relevance in oncology, but no specific biological data for this exact compound are provided in the patent filing.

Oncology Wnt Signaling Protein-Protein Interaction Inhibitors

Procurement-Driven Application Scenarios for Methyl 4-({N-[(4-benzylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate


Fragment-Based Screening for CNS or Intracellular Drug Targets

Given its predicted zero hydrogen bond donors and high acceptor count, this methyl ester is a suitable fragment for screening campaigns focused on CNS or intracellular targets where permeability is paramount . Its benzylpiperazine core is a known CNS-penetrant motif, while the ester avoids the metabolic liabilities of a free acid.

Gastrointestinal Cytoprotection Mechanism Studies

Researchers investigating antiulcer or cytoprotective mechanisms can use this compound to probe the importance of the glycyl linker length, as SAR from related series indicates high sensitivity to spacer modifications [1]. It serves as a specific tool to test hypotheses about molecule length and activity.

Negative Control or Comparator for Beta-Catenin/BCL9 Inhibitors

As a structural analog potentially falling within the scope of β-catenin/BCL9 inhibitor patents, this compound could be procured as a negative control or comparator tool compound for assay development, provided its lack of activity is independently verified against the target [2].

Quote Request

Request a Quote for methyl 4-({N-[(4-benzylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.